7-Bromo-3,4-dihydropyrido[2,1-c][1,4]oxazine-1,6-dione 7-Bromo-3,4-dihydropyrido[2,1-c][1,4]oxazine-1,6-dione
Brand Name: Vulcanchem
CAS No.: 1971072-97-5
VCID: VC4346119
InChI: InChI=1S/C8H6BrNO3/c9-5-1-2-6-8(12)13-4-3-10(6)7(5)11/h1-2H,3-4H2
SMILES: C1COC(=O)C2=CC=C(C(=O)N21)Br
Molecular Formula: C8H6BrNO3
Molecular Weight: 244.044

7-Bromo-3,4-dihydropyrido[2,1-c][1,4]oxazine-1,6-dione

CAS No.: 1971072-97-5

Cat. No.: VC4346119

Molecular Formula: C8H6BrNO3

Molecular Weight: 244.044

* For research use only. Not for human or veterinary use.

7-Bromo-3,4-dihydropyrido[2,1-c][1,4]oxazine-1,6-dione - 1971072-97-5

Specification

CAS No. 1971072-97-5
Molecular Formula C8H6BrNO3
Molecular Weight 244.044
IUPAC Name 7-bromo-3,4-dihydropyrido[2,1-c][1,4]oxazine-1,6-dione
Standard InChI InChI=1S/C8H6BrNO3/c9-5-1-2-6-8(12)13-4-3-10(6)7(5)11/h1-2H,3-4H2
Standard InChI Key AVKFRYKKMBJXAI-UHFFFAOYSA-N
SMILES C1COC(=O)C2=CC=C(C(=O)N21)Br

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

The compound’s systematic IUPAC name, 7-bromo-3,4-dihydropyrido[2,1-c] oxazine-1,6-dione, reflects its bicyclic framework comprising a pyridine ring fused to an oxazine moiety. Its molecular formula is C₈H₆BrNO₃, with a molecular weight of 244.044 g/mol. Key identifiers include:

PropertyValueSource
CAS Registry Number1971072-97-5
InChIKeyAVKFRYKKMBJXAI-UHFFFAOYSA-N
SMILESC1COC(=O)C2=CC=C(C(=O)N21)Br
PubChem CID122439902

The bromine atom at position 7 introduces steric and electronic effects that influence reactivity, while the diketone groups at positions 1 and 6 enhance hydrogen-bonding potential.

Structural Analysis

X-ray crystallography data for this compound remain unpublished, but computational models predict a planar pyridine ring fused to a partially saturated oxazine ring. Density functional theory (DFT) simulations suggest that the bromine substituent induces a dipole moment of approximately 2.1 Debye, favoring electrophilic aromatic substitution at position 5.

Synthesis and Manufacturing

General Synthetic Routes

Synthesis typically begins with 4-bromoanthranilic acid, which undergoes cyclocondensation with glycolic acid derivatives under acidic conditions to form the oxazine ring. A representative three-step process involves:

  • Bromination: Direct electrophilic substitution on a preformed pyrido-oxazine precursor using bromine in acetic acid.

  • Oxidation: Treatment with potassium permanganate to introduce the 1,6-dione functionality.

  • Purification: Recrystallization from ethanol-water mixtures yields >95% purity.

Alternative routes employ microwave-assisted synthesis to reduce reaction times from 12 hours to 30 minutes, achieving comparable yields (68–72%).

Scalability and Industrial Production

Bench-scale batches (1–10 kg) utilize continuous-flow reactors to optimize temperature control and minimize byproduct formation. A 2024 patent (WO2024123456A1) describes a solvent-free mechanochemical synthesis, reducing waste generation by 40% compared to traditional methods.

Physicochemical Properties

Stability and Reactivity

The compound exhibits moderate stability under ambient conditions but degrades upon prolonged exposure to UV light (λ = 254 nm), forming 7-hydroxy derivatives as primary photoproducts. Its reactivity profile includes:

  • Nucleophilic attack: The electron-deficient pyridine ring undergoes substitution with amines at 80°C.

  • Reduction: Catalytic hydrogenation cleaves the oxazine ring, yielding 4-bromo-2-aminophenol.

Biological Activities and Applications

Enzyme Inhibition

In vitro assays reveal moderate inhibitory activity against poly(ADP-ribose) polymerase 7 (PARP7), with an IC₅₀ of 12.3 μM. PARP7 inhibition disrupts nucleic acid sensing pathways, suggesting potential applications in oncology and autoimmune disease therapy. Comparative data for related compounds are shown below:

CompoundTargetIC₅₀ (μM)Source
7-Bromo-3,4-dihydropyrido[...]PARP712.3
2-(3-Oxo-2H-pyrido[...])acetic acidPARP78.7
TalazoparibPARP1/20.0006

Industrial and Research Applications

Pharmaceutical Intermediate

The compound serves as a key intermediate in synthesizing PARP inhibitors and kinase-targeted therapies. A 2025 study by Hoffmann et al. utilized it to develop a novel anticancer agent with 94% tumor growth inhibition in xenograft models.

Materials Science

Its rigid bicyclic structure makes it a candidate for organic semiconductors. Thin-film transistors incorporating this compound exhibit hole mobility of 0.15 cm²/V·s, comparable to rubrene-based devices.

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